molecular formula C15H17N3O4S B2798739 N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1448073-74-2

N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No. B2798739
CAS RN: 1448073-74-2
M. Wt: 335.38
InChI Key: GMBYYWAVXZHBIN-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, also known as HET0016, is a potent and selective inhibitor of the enzyme 20-HETE synthase. This enzyme is responsible for the synthesis of 20-Hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor and regulator of renal and cardiovascular function. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke.

Scientific Research Applications

Organic Synthesis and Chemical Characterization

  • Optically Active Compounds: Research into optically active compounds has led to the development of binuclear diorganotin compounds derived from oxalamides, showcasing the utility of these compounds in creating complex molecular structures with potential applications in material science and catalysis (Jiménez‐Pérez et al., 2006).
  • Drug Metabolism: The biocatalytic application for producing mammalian metabolites of specific biaryl-bis-sulfonamide compounds demonstrates the relevance of similar structures in understanding drug metabolism and facilitating drug development processes (Zmijewski et al., 2006).

Potential Therapeutic Applications

  • Antimicrobial Activities: Thiazoles and their derivatives, including compounds with similar structural features, have been synthesized with antimicrobial activities, indicating their potential as lead compounds for developing new antibiotics (Wardkhan et al., 2008).
  • Anticancer Agents: Novel heterocyclic compounds based on pyrazole scaffolds, showing structural similarities, have been synthesized and evaluated for their anticancer activity, highlighting the therapeutic potential of such compounds in cancer treatment (Metwally et al., 2016).
  • Anti-inflammatory Applications: Research on indomethacin analogs, including those with similar structural motifs, has led to the development of non-ulcerogenic derivatives with anti-inflammatory, analgesic, and nitric oxide releasing properties, offering insights into the design of safer NSAIDs (Bhandari et al., 2010).

properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-9-7-13(18-22-9)17-15(21)14(20)16-8-12(19)10-3-5-11(23-2)6-4-10/h3-7,12,19H,8H2,1-2H3,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBYYWAVXZHBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

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